Cas no 1048914-18-6 (4-Iodo-1H-pyrrole-2-carbohydrazide)

4-ヨード-1H-ピロール-2-カルボヒドラジドは、ピロール骨格にヨード基とヒドラジド基を有する有機化合物です。この化合物は、医薬品中間体や有機合成のビルディングブロックとして高い有用性を示します。ヨード基の存在により、パラジウムカップリング反応などのクロスカップリング反応に適した反応性を有し、複雑なヘテロ環化合物の合成に応用可能です。また、ヒドラジド基は各種官能基変換やキレート形成能を有するため、金属錯体の調製や生物活性化合物の設計にも利用されます。高い純度と安定性を備えており、研究用途において再現性の高い結果が得られる点が特長です。

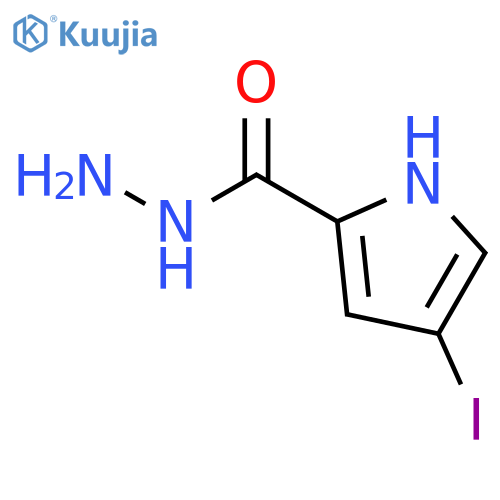

1048914-18-6 structure

商品名:4-Iodo-1H-pyrrole-2-carbohydrazide

CAS番号:1048914-18-6

MF:C5H6IN3O

メガワット:251.025112628937

MDL:MFCD11100249

CID:1083975

PubChem ID:30772130

4-Iodo-1H-pyrrole-2-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1H-pyrrole-2-carbohydrazide

- 4-Iodo-1H-pyrrole-2-carboxylic acid hydrazide

- GC-0758

- A922034

- 1048914-18-6

- SCHEMBL23952548

- DTXSID70652737

- SB62972

- AKOS005072564

- DB-397049

- MFCD11100249

- CS-0370209

-

- MDL: MFCD11100249

- インチ: InChI=1S/C5H6IN3O/c6-3-1-4(8-2-3)5(10)9-7/h1-2,8H,7H2,(H,9,10)

- InChIKey: PPHKIIUANOYQMC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=CC(I)=CN1)NN

計算された属性

- せいみつぶんしりょう: 250.95556g/mol

- どういたいしつりょう: 250.95556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 70.9Ų

じっけんとくせい

- ゆうかいてん: 188-189°

4-Iodo-1H-pyrrole-2-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A109007353-1g |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | 95% | 1g |

$400.00 | 2023-09-04 | |

| abcr | AB269848-1g |

4-Iodo-1H-pyrrole-2-carbohydrazide, 95%; . |

1048914-18-6 | 95% | 1g |

€478.80 | 2025-02-27 | |

| A2B Chem LLC | AI06469-5g |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 5g |

$1947.00 | 2024-01-05 | |

| A2B Chem LLC | AI06469-25g |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 25g |

$7350.00 | 2024-01-05 | |

| Chemenu | CM198179-1g |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | 95% | 1g |

$403 | 2021-08-05 | |

| A2B Chem LLC | AI06469-5mg |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 5mg |

$215.00 | 2024-01-05 | |

| A2B Chem LLC | AI06469-10mg |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 10mg |

$241.00 | 2024-01-05 | |

| A2B Chem LLC | AI06469-1mg |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 1mg |

$202.00 | 2024-01-05 | |

| A2B Chem LLC | AI06469-500mg |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 500mg |

$396.00 | 2024-01-05 | |

| A2B Chem LLC | AI06469-10g |

4-Iodo-1H-pyrrole-2-carbohydrazide |

1048914-18-6 | >95% | 10g |

$3347.00 | 2024-01-05 |

4-Iodo-1H-pyrrole-2-carbohydrazide 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

1048914-18-6 (4-Iodo-1H-pyrrole-2-carbohydrazide) 関連製品

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1048914-18-6)4-Iodo-1H-pyrrole-2-carbohydrazide

清らかである:99%

はかる:1g

価格 ($):305.0